2,3-Dichlorobenzoyl cyanide
Description
Significance of 2,3-Dichlorobenzoyl Cyanide as a Chemical Intermediate
The primary importance of this compound lies in its function as a key intermediate in the production of high-value chemical products. It is particularly noted for its role in the synthesis of active pharmaceutical ingredients (APIs). scimplify.com The manufacturing process for this intermediate is a critical step, as the purity of the final active compound is dependent on well-controlled reaction steps that yield intermediates with minimal impurities. google.com
The synthesis of this compound itself typically begins with 2,3-dichlorobenzoyl chloride. google.com A common method involves the reaction of 2,3-dichlorobenzoyl chloride with a cyanide salt, such as cuprous cyanide, to produce this compound. google.comsmolecule.com The efficiency of this cyanation step has been the subject of research to optimize reaction conditions and catalyst systems to ensure high yields and purity. acs.org
Overview of Target Molecules Synthesized from this compound
Lamotrigine (B1674446) Synthesis and its Therapeutic Relevance
The most prominent application of this compound is as a precursor in the synthesis of Lamotrigine. acs.org Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. The synthesis involves a condensation reaction between this compound and an aminoguanidine (B1677879) salt. google.comgoogle.com This reaction forms a Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, which then undergoes cyclization to yield Lamotrigine. google.comgoogle.com The purity of the initial this compound is paramount to achieving a high-purity final product. google.com
Different process variations exist for the synthesis of Lamotrigine from this compound, with research focusing on improving yield, reducing reaction times, and minimizing the use of harsh reagents. epo.org For example, one process involves reacting 2,3-dichlorobenzoylchloride with cuprous cyanide in the presence of acetonitrile (B52724) and a cosolvent to produce dichlorobenzoyl cyanide, which is then reacted with aminoguanidine bicarbonate.
Other Pharmaceutical and Agrochemical Intermediates
Beyond Lamotrigine, this compound is a valuable intermediate for other chemical products. It is utilized in the formulation of pesticides and herbicides in the agrochemical industry. scimplify.comnovainternational.net Its structural features make it a suitable starting material for the synthesis of various other pharmaceutical intermediates, contributing to the development of a range of therapeutic agents. scimplify.comnilkanthorganics.net The compound is also used in the production of dyes.
Biologically Active Molecules
This compound serves as a precursor for a variety of biologically active molecules. Its application in chemical research extends to the development of new compounds with potential therapeutic properties. scimplify.com The reactivity of the molecule allows for its incorporation into diverse molecular scaffolds, leading to the synthesis of novel compounds for biological screening.
Structural Characteristics and Reactivity Considerations for Synthetic Design
The chemical structure of this compound is central to its reactivity. The molecule consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 3 positions, and a benzoyl cyanide group. cymitquimica.com This arrangement of functional groups dictates its chemical behavior in synthetic reactions.
Key Structural and Reactivity Features:
Electrophilicity: The presence of the carbonyl group and the electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution: It readily undergoes nucleophilic acyl substitution reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.
Cyanide Group Reactivity: The cyanide group can be hydrolyzed to form a carboxylic acid.
Substitution on the Benzene Ring: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles under specific reaction conditions.
The reactivity of this compound can be influenced by the choice of reagents and reaction conditions. For instance, in the cyanation of 2,3-dichlorobenzoyl chloride to form the cyanide, the solubility of the cyanide source, such as CuCN, is a major factor affecting the reaction rate. acs.org The use of polar solvents like acetonitrile can enhance the solubility of CuCN and increase the reaction rate. acs.org Phase-transfer catalysts have also been employed to improve the efficiency of this conversion. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBBFBXFASKAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228306 | |
| Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77668-42-9 | |
| Record name | 2,3-Dichloro-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77668-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorobenzoyl nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dichlorophenyl)oxoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROBENZOYL NITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,3 Dichlorobenzoyl Cyanide
Established Reaction Pathways for 2,3-Dichlorobenzoyl Cyanide Production
The primary and most well-documented pathway for the production of this compound involves the cyanation of an acyl chloride precursor. This method is favored for its reliability and has been the subject of extensive optimization for both laboratory and industrial-scale synthesis.
The conversion of 2,3-dichlorobenzoyl chloride to this compound is a nucleophilic acyl substitution reaction. smolecule.com This process is a key step in the synthesis of the anticonvulsant drug Lamotrigine (B1674446). researchgate.netacs.orgacs.org The reaction involves treating the acyl chloride with a cyanide salt, which displaces the chloride to form the corresponding acyl cyanide. smolecule.comresearchgate.net Classic methods for this transformation often require high temperatures (above 150°C) and may be conducted without a solvent (neat). acs.orgresearchgate.net
The general reaction is as follows: C₇H₃Cl₃O + M-CN → C₈H₃Cl₂NO + M-Cl (where M-CN is a metal cyanide)
Different catalytic systems, cyanide sources, solvents, and reaction temperatures have been explored to optimize this conversion. acs.orgresearchgate.net One specific example involves heating 2,3-dichlorobenzoyl chloride with cuprous cyanide at 160-165°C for several hours. chemicalbook.comgoogle.com The crude product is then typically purified through crystallization from a solvent like petroleum ether. chemicalbook.comgoogle.com
Reactant Precursors and Their Preparation
2,3-Dichlorobenzoic Acid to 2,3-Dichlorobenzoyl Chloride Conversion
A common and straightforward method for preparing 2,3-dichlorobenzoyl chloride is the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). smolecule.comgoogle.comgoogle.comquickcompany.in This reaction is typically performed in an inert atmosphere. google.comgoogle.comchemicalbook.com The mixture is often heated to reflux to drive the reaction to completion. quickcompany.inprepchem.com Following the reaction, excess thionyl chloride is removed by distillation or evaporation under vacuum to yield the acyl chloride. quickcompany.inprepchem.com Yields for this conversion are reported to be high, around 85-91%. quickcompany.inchemicalbook.comprepchem.com
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 2,3-Dichlorobenzoic Acid | Thionyl Chloride | Reflux, 2.5 hours | 2,3-Dichlorobenzoyl Chloride | 85 |
| 2,3-Dichlorobenzoic Acid | Thionyl Chloride | 80°C, 4 hours | 2,3-Dichlorobenzoyl Chloride | - |
Alternative Precursors (e.g., 2,3-Dichloroiodobenzene)
Alternative synthetic routes to the key 2,3-dichlorobenzoyl chloride intermediate have also been developed. One method starts from 2,3-dichlorotoluene, which undergoes photochlorination to produce 2,3-dichlorobenzotrichloride. smolecule.comgoogle.com This intermediate is then hydrolyzed, sometimes with a catalytic amount of zinc chloride (ZnCl₂), to yield 2,3-dichlorobenzoyl chloride. smolecule.comgoogle.comchemicalbook.com Another reported precursor is 2,3-dichloroiodobenzene, which can be converted into a Grignard reagent by reacting it with magnesium. quickcompany.in This organometallic intermediate can then be further processed to obtain 2,3-dichlorobenzoic acid, the direct precursor to the acyl chloride. quickcompany.in
The choice of cyanide source is a critical parameter in the synthesis of this compound, influencing reaction efficiency, cleanliness, and product isolation.
Copper(I) Cyanide (CuCN) Optimization
Copper(I) cyanide (CuCN) is widely identified as the most effective cyanide source for the cyanation of 2,3-dichlorobenzoyl chloride, providing a clean conversion to the desired product. researchgate.netacs.orgacs.orgacs.org While other cyanide salts like sodium cyanide (NaCN) have been tested, they can lead to the formation of undesired byproducts. acs.org
The primary challenge with using CuCN is its low solubility, which can limit the reaction rate. researchgate.netacs.orgacs.org To address this, several optimization strategies have been developed:
Solvent Effects : Using a polar cosolvent like acetonitrile (B52724) can enhance the solubility of CuCN and increase the reaction rate, even without a catalyst. researchgate.netacs.orgacs.org However, this can complicate the isolation of the final product. researchgate.netacs.orgacs.org The reaction is also commonly run in solvents like xylene or toluene (B28343). google.comgoogle.com
Phase-Transfer Catalysis : In solvent systems where CuCN solubility is low (e.g., toluene), phase-transfer catalysts (PTCs) are highly effective. researchgate.netacs.orgacs.orgresearchgate.net Catalysts such as tetrabutylammonium (B224687) bromide (TBABr) were initially found to be effective, but led to inconsistent reaction profiles due to the clumping of solid CuCN. researchgate.netacs.orgacs.org
Improved Catalysts : Switching the phase-transfer catalyst to cetyltrimethylammonium bromide (CTAB) was found to resolve the issue of CuCN clumping, leading to more consistent and reliable reactivity. researchgate.netacs.orgacs.org A process utilizing CuCN with CTAB as a catalyst in toluene has been successfully scaled up, producing 560 kg of this compound in a 77% isolated yield. researchgate.netacs.orgacs.org
Alternative Catalysts : Research has also identified CuBr₂ as a novel and effective catalyst for this transformation. researchgate.netacs.orgacs.org
The table below summarizes findings from a study on catalytic systems for the cyanation reaction.
| Cyanide Source | Catalyst/Co-solvent | Solvent | Outcome |
| CuCN | None | Neat (High Temp) | Classic method, clean conversion researchgate.netacs.org |
| CuCN | Acetonitrile | Acetonitrile | Enhanced reaction rate, difficult product isolation researchgate.netacs.orgacs.org |
| CuCN | Tetrabutylammonium Bromide (TBABr) | Toluene | Effective, but inconsistent due to CuCN clumping researchgate.netacs.orgacs.org |
| CuCN | Cetyltrimethylammonium Bromide (CTAB) | Toluene | Consistent reactivity, successful scale-up (77% yield) researchgate.netacs.orgacs.org |
| CuCN | CuBr₂ | - | Identified as a novel, effective catalyst researchgate.netacs.orgacs.org |
The synthesis of this compound is a critical step in the production of various fine chemicals and pharmaceuticals, most notably the anti-epileptic drug lamotrigine. The primary route to this intermediate involves the cyanation of 2,3-dichlorobenzoyl chloride. This process has been the subject of extensive research to optimize reaction conditions, improve yields, and utilize more environmentally benign reagents. Key areas of investigation include the choice of cyanide source and the application of catalytic systems to enhance reaction efficiency.
2 Cyanide Sources in Synthesis
The selection of the cyanating agent is crucial for the successful synthesis of this compound from its corresponding acyl chloride. Various cyanide salts have been employed, each with distinct characteristics regarding reactivity, safety, and environmental impact.
3 Zinc Cyanide (Zn(CN)₂)
Zinc cyanide (Zn(CN)₂) is recognized as a less toxic alternative to alkali metal cyanides for the cyanation of aryl halides. organic-chemistry.org Its application in palladium-catalyzed cyanations of aryl chlorides is noted for proceeding under mild conditions and tolerating a wide range of functional groups. organic-chemistry.org While Zn(CN)₂ is established as a viable cyanide source for the synthesis of various aromatic nitriles, specific, detailed examples of its direct use for the large-scale production of this compound are not extensively documented in the reviewed literature. researchgate.net However, its known utility in similar transformations suggests its potential as a safer cyanating agent in this specific synthesis.
4 Potassium Hexacyanoferrate(II) (K₄Fe(CN)₆)
Potassium hexacyanoferrate(II) (K₄Fe(CN)₆), also known as yellow prussiate of potash, has emerged as a significantly safer and more environmentally friendly cyanating agent. acs.org It is non-toxic and can be handled without the extensive precautions required for highly toxic cyanides like NaCN or KCN. acs.org Research has demonstrated its effectiveness in the synthesis of this compound. A patented process describes the reaction of 2,3-dichlorobenzoyl chloride with potassium hexacyanoferrate(II) in the presence of a catalyst system to achieve high yields. In one example, using a combination of tetrabutylammonium bromide and potassium iodide as catalysts, a yield of 96.0% for this compound was reported. prepchem.com This approach avoids the use of more toxic cyanide sources and offers a high-efficiency route to the desired product. prepchem.comgoogle.com
3 Catalytic Systems and Enhancements
To overcome challenges such as low reaction rates and the poor solubility of cyanide salts in organic solvents, various catalytic systems have been developed. These systems are designed to improve the efficiency, consistency, and yield of the cyanation reaction.
Zinc Cyanide (Zn(CN)2)
1 Phase-Transfer Catalysis (PTC) in this compound Synthesis
Phase-Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reagents located in different phases (e.g., a solid cyanide salt and an organic solution of the acyl chloride). The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the cyanide anion from the solid or aqueous phase into the organic phase, where it can react with the 2,3-dichlorobenzoyl chloride. This methodology has been successfully applied to the synthesis of this compound, enhancing reaction rates and enabling the use of various cyanide salts under milder conditions. researchgate.net
High-throughput experimentation has been instrumental in identifying multiple effective catalytic systems, including various phase-transfer catalysts, for the cyanation of 2,3-dichlorobenzoyl chloride. researchgate.net
Cetyltrimethylammonium bromide (CTAB) has proven to be a particularly effective phase-transfer catalyst in the synthesis of this compound, especially when using cuprous cyanide (CuCN) as the cyanating agent. A significant issue encountered with other catalysts, such as tetrabutylammonium bromide (TBABr), was the clumping of the solid CuCN, which led to inconsistent reaction profiles from one batch to another. researchgate.net The use of CTAB was found to alleviate this clumping behavior, resulting in consistent and reliable reactivity. researchgate.netorganic-chemistry.org This improvement was critical for industrial-scale production, where a CTAB-catalyzed process was successfully scaled up to produce 560 kg of this compound in a 77% isolated yield. researchgate.net
Tetrabutylammonium bromide (TBABr) is another widely used phase-transfer catalyst that has been shown to be effective in the cyanation of 2,3-dichlorobenzoyl chloride in the absence of a polar cosolvent like acetonitrile. researchgate.net However, its industrial application has been hampered by inconsistencies. Research has shown that the use of TBABr can lead to an unexpected clumping of the solid cuprous cyanide, resulting in unreliable reaction profiles between different runs. researchgate.netorganic-chemistry.org Despite this, TBABr has been effectively utilized in combination with other, less toxic cyanide sources. For instance, a Chinese patent details a process using potassium hexacyanoferrate(II) as the cyanide source where TBABr, in conjunction with potassium iodide, acts as an efficient catalytic system, achieving product yields as high as 96.0%. prepchem.com
Research Findings on Synthetic Methods for this compound
Copper(II) Bromide (CuBr2) as a Novel Catalyst
In the synthesis of this compound, a key intermediate for various organic compounds, researchers have explored multiple catalytic systems to optimize the cyanation of 2,3-dichlorobenzoyl chloride. acs.orgresearchgate.net High-throughput screening experiments led to the identification of Copper(II) bromide (CuBr₂) as a novel and effective catalyst for this transformation. acs.orgresearchgate.netacs.orgresearchgate.net The consideration of CuBr₂ arose from the potential oxidation of Copper(I) species during the screening process. acs.orgresearchgate.netacs.org This finding presented a new avenue for the synthesis, moving beyond traditional copper(I) cyanide (CuCN) systems. acs.orgresearchgate.netresearchgate.net
The use of CuBr₂ offers an alternative catalytic pathway, demonstrating the versatility of copper compounds in mediating cyanation reactions. beilstein-journals.org While CuCN is often considered the best cyanide source for clean conversion, its low solubility can limit the reaction rate. acs.orgresearchgate.net The catalytic activity of CuBr₂ suggests a different mechanism may be at play, potentially involving a Cu(II) species in the catalytic cycle. acs.orgresearchgate.netbeilstein-journals.org Further investigation into the precise mechanism of CuBr₂ catalysis could lead to even more efficient synthetic routes for this compound and other aroyl cyanides. nih.gov
Role of Amine Bases
Amine bases have been identified as effective promoters in the synthesis of this compound from its corresponding acyl chloride. acs.orgresearchgate.netacs.org High-throughput experimentation has shown that various amine bases can facilitate the cyanation reaction. acs.orgresearchgate.netresearchgate.net The presence of an amine base can enhance the nucleophilicity of the cyanide source or act as a scavenger for any acidic byproducts, thereby driving the reaction towards the desired product. rsc.orgresearchgate.netacs.org
The specific choice of amine base and its concentration can influence the reaction's efficiency and yield. The basicity and steric properties of the amine play a crucial role in its effectiveness as a catalyst or promoter. These bases can be used in conjunction with other catalytic systems to further optimize the reaction conditions. researchgate.net
Polyethylene Glycol (PEG) and Zinc Iodide Catalysis
A notable development in the synthesis of aroyl cyanides, including potentially this compound, involves the use of a heterogeneous catalytic system comprising Polyethylene Glycol (PEG) and zinc iodide (ZnI₂). researchgate.netresearchgate.net This method has been shown to readily produce aroyl cyanides in moderate yields from the reaction of aroyl chlorides with dry powdered potassium cyanide in dichloromethane (B109758) at room temperature. researchgate.net PEG, specifically PEG400, acts as a phase-transfer catalyst, facilitating the transfer of the cyanide anion from the solid phase to the organic phase where the reaction occurs. researchgate.netlookchem.comorganic-chemistry.org
Zinc iodide serves as a Lewis acid catalyst, activating the carbonyl group of the aroyl chloride towards nucleophilic attack by the cyanide ion. researchgate.netbeilstein-journals.org The combination of PEG and ZnI₂ provides a synergistic effect, enhancing the reaction rate and allowing for milder reaction conditions. researchgate.netresearchgate.net This system represents an environmentally benign approach, particularly when used with less toxic cyanide sources like potassium hexacyanoferrate(II). lookchem.comorganic-chemistry.org
Solvent Effects and Reaction Conditions
Acetonitrile as a Polar Cosolvent
Acetonitrile is frequently employed as a polar cosolvent in the synthesis of this compound. acs.orgresearchgate.net Its ability to dissolve copper(I) cyanide (CuCN), a commonly used cyanide source, significantly enhances the reaction rate. acs.orgresearchgate.net In fact, the improved solubility of CuCN in acetonitrile can promote the reaction even in the absence of other catalysts. acs.orgresearchgate.net However, while the use of acetonitrile can accelerate the conversion, it can also complicate the isolation of the final product. acs.orgresearchgate.net In some procedures, the reaction of 2,3-dichlorobenzoyl chloride with cuprous cyanide is carried out in the presence of acetonitrile and a cosolvent to produce the desired dichlorobenzoyl cyanide.
Toluene as a Solvent
Toluene is another solvent utilized in the synthesis of this compound. google.comchemicalbook.comgoogle.com In one documented procedure, after the initial high-temperature reaction between 2,3-dichlorobenzoyl chloride and cuprous cyanide, toluene is added to the cooled mixture. google.comchemicalbook.comgoogle.com The mixture is then stirred at a lower temperature before the inorganic salts are filtered off. google.comchemicalbook.comgoogle.com Subsequently, the toluene is distilled from the filtrate under reduced pressure to yield the crude product. google.comchemicalbook.comgoogle.com This process demonstrates the use of toluene as a solvent for extraction and purification steps. google.comchemicalbook.comgoogle.com
Xylene as a Solvent
Xylene is often used as a solvent in the preparation of this compound, particularly in reactions involving cuprous cyanide. google.comgoogle.comgoogle.comrasayanjournal.co.in In some methods, 2,3-dichlorobenzoyl chloride is reacted with cuprous cyanide, sometimes with the addition of potassium iodide, in xylene. google.comgoogle.comrasayanjournal.co.in The reaction mixture is typically heated to reflux for an extended period. google.comrasayanjournal.co.in In one instance, a mixture of cuprous cyanide, potassium iodide, and xylene was refluxed to remove water before the addition of the 2,3-dichlorobenzoyl chloride solution. google.comrasayanjournal.co.in
Table 1: Summary of Catalysts and Reagents in the Synthesis of this compound
| Catalyst/Reagent | Function | Relevant Solvents |
| Copper(II) Bromide (CuBr₂) | Catalyst | Dichloroethane beilstein-journals.org |
| Amine Bases | Promoter/Base | Acetonitrile, Toluene acs.orgresearchgate.netacs.org |
| Polyethylene Glycol (PEG400) | Phase-Transfer Catalyst | Dichloromethane researchgate.net |
| Zinc Iodide (ZnI₂) | Lewis Acid Catalyst | Dichloromethane researchgate.netresearchgate.net |
| Copper(I) Cyanide (CuCN) | Cyanide Source | Acetonitrile, Toluene, Xylene acs.orggoogle.comchemicalbook.com |
| Potassium Cyanide (KCN) | Cyanide Source | Dichloromethane researchgate.net |
Table 2: Overview of Solvents and Reaction Conditions
| Solvent | Role | Typical Conditions |
| Acetonitrile | Polar Cosolvent | Enhances CuCN solubility, can complicate product isolation. acs.orgresearchgate.net |
| Toluene | Extraction/Purification Solvent | Used after initial reaction for workup, distilled off under reduced pressure. google.comchemicalbook.com |
| Xylene | Reaction Solvent | Often used with CuCN, requires reflux temperatures. google.comgoogle.comgoogle.comrasayanjournal.co.in |
Solvent-Free Conditions
The classic synthesis of acyl cyanides often involves high-temperature reactions with copper(I) cyanide (CuCN) performed without a solvent (neat). researchgate.net One documented solvent-free approach involves heating a mixture of 2,3-dichlorobenzoyl chloride and cuprous cyanide to 160-165°C. chemicalbook.comgoogle.comgoogle.comgoogle.com This method, however, can present challenges in terms of reaction control and product purification.
Temperature and Reaction Time Optimization
Optimizing temperature and reaction time is crucial for maximizing the yield and purity of this compound while minimizing side reactions.
In one example of a solvent-free synthesis, the reaction mixture of 2,3-dichlorobenzoyl chloride and cuprous cyanide was stirred at 160-165°C for 7 hours. google.comgoogle.comgoogle.com After cooling, the product was extracted and purified, resulting in a high yield. google.comgoogle.comgoogle.com
The temperature is a critical parameter in preventing the formation of impurities. For instance, in related reactions for the synthesis of lamotrigine, of which this compound is an intermediate, elevated temperatures above 45°C can accelerate the formation of dimeric impurities. Maintaining a temperature between 30-45°C has been shown to significantly reduce the formation of these byproducts.
The following table summarizes the optimization of reaction time and temperature in a specific synthetic protocol.
| Parameter | Value | Reference |
| Temperature | 160-165 °C | google.comgoogle.comgoogle.com |
| Reaction Time | 7 hours | google.comgoogle.comgoogle.com |
| Yield | 94.2% | google.comgoogle.com |
| Purity | 97.4% | google.comgoogle.com |
Investigation of Alternative Synthetic Routes
Direct Cyanation of 2,3-Dichlorobenzoic Acid Derivatives
The direct cyanation of 2,3-dichlorobenzoic acid derivatives is the most common approach to synthesizing this compound. The process typically starts with the conversion of 2,3-dichlorobenzoic acid to its more reactive acid chloride derivative, 2,3-dichlorobenzoyl chloride, using a chlorinating agent like thionyl chloride. google.com This is followed by a cyanation step where the acid chloride is reacted with a cyanide source, most commonly cuprous cyanide (CuCN). chemicalbook.comgoogle.comgoogle.comgoogle.com
Various conditions have been explored for this cyanation reaction. While solvent-free methods exist, the use of solvents and catalysts is also prevalent. For instance, the reaction can be carried out in the presence of an aprotic solvent like toluene or xylene. google.com The use of phase-transfer catalysts has also been investigated to improve reaction efficiency. researchgate.netacs.orgacs.org
Process Optimization and Scale-Up Considerations
Optimizing the synthesis of this compound for large-scale production requires careful consideration of various factors to ensure efficiency, consistency, and safety.
High-Throughput Experimentation in Reaction Development
High-throughput experimentation (HTE) has become an invaluable tool in accelerating the development of optimal conditions for the synthesis of this compound. researchgate.netacs.orgacs.orgresearchgate.net This methodology allows for the rapid screening of a large number of reaction parameters in parallel, including different catalysts, solvents, and cyanide sources. researchgate.netacs.orgacs.orgresearchgate.net
Through HTE, numerous catalytic systems have been identified for the cyanation of 2,3-dichlorobenzoyl chloride, including amine bases and phase-transfer catalysts. researchgate.netacs.orgacs.org It also facilitated the discovery of catalyst-free conditions using acetonitrile as a polar co-solvent. researchgate.netacs.orgacs.org HTE was instrumental in identifying CuBr₂ as a novel catalyst and in determining that CuCN is the most effective cyanide source for achieving a clean conversion. researchgate.netacs.orgacs.org
A significant challenge identified through these studies was the poor solubility of CuCN, which limited the reaction rate. researchgate.netacs.orgacs.org While using acetonitrile as a solvent improved the reaction rate, it complicated product isolation. researchgate.netacs.orgacs.org For reactions without acetonitrile, phase-transfer catalysts like tetrabutylammonium bromide (TBABr) were found to be effective, but led to inconsistent results due to the clumping of CuCN. researchgate.netacs.orgacs.org A subsequent switch to cetyltrimethylammonium bromide (CTAB) as the phase-transfer catalyst resolved this issue, leading to consistent reactivity. researchgate.netacs.org
Industrial Production Methods and Efficiency
The industrial production of this compound is typically achieved through large-scale cyanation processes. A key step in the industrial synthesis is the reaction of 2,3-dichlorobenzoyl chloride with a metal cyanide, often cuprous cyanide.
A successful scale-up of the CTAB-catalyzed process has been reported, yielding 560 kg of this compound with a 77% isolated yield. researchgate.netacs.org This demonstrates the successful translation of findings from high-throughput screening to an industrial scale.
The table below outlines a comparison of key parameters between laboratory-scale and industrial-scale synthesis of a related process, highlighting the improvements in efficiency.
| Parameter | Lab-Scale Synthesis | Industrial Process | Reference |
| Reaction Scale | 1–10 g | 50–100 kg | |
| Dimer Impurity Yield | 1.5–2.5% | 0.2–0.5% | |
| Purification Method | Column Chromatography | Crystallization |
Strategies for Improving Reaction Rate and Yield
The cyanation of 2,3-dichlorobenzoyl chloride is the primary route to this compound. researchgate.net Various strategies have been developed to improve the rate and yield of this reaction, primarily focusing on the choice of cyanide source, solvent, and catalytic system. researchgate.netacs.org
Cyanide Source and Catalysis:
Copper(I) cyanide (CuCN) is often the preferred cyanide source for achieving a clean conversion. researchgate.net However, its low solubility can be a major factor limiting the reaction rate. researchgate.netacs.org To overcome this, several catalytic systems have been explored:
Phase-Transfer Catalysts (PTCs): PTCs are effective in enhancing the reaction rate when a solvent in which CuCN has low solubility is used. researchgate.netacs.org These catalysts facilitate the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs. princeton.edu
Cetyltrimethylammonium bromide (CTAB): This PTC has been shown to provide consistent reactivity and prevent the clumping of CuCN, an issue observed with other PTCs like tetrabutylammonium bromide (TBABr). researchgate.netacs.org A process using CTAB in toluene has been successfully scaled up, yielding 560 kg of this compound with a 77% isolated yield. researchgate.netacs.orgacs.org
Polyethylene glycol (PEG400): In conjunction with zinc iodide, PEG400 can catalyze the cyanation of aroyl chlorides with potassium cyanide in dichloromethane at room temperature. researchgate.net Another system uses PEG400 with silver iodide (AgI) and potassium iodide (KI) with potassium hexacyanoferrate(II) as a non-toxic cyanide source in DMF. organic-chemistry.org This method is noted for being environmentally benign. organic-chemistry.org
Copper(II) Bromide (CuBr2): Identified through high-throughput screening, CuBr2 has been found to be a novel catalyst for this cyanation reaction. researchgate.netacs.org
Amine Bases: These have also been identified as effective catalysts in the cyanation process. researchgate.netacs.org
Solvent Effects:
The choice of solvent plays a crucial role in the reaction's efficiency.
Acetonitrile: Using acetonitrile as a polar co-solvent can significantly enhance the reaction rate, even without a catalyst, by improving the solubility of CuCN. researchgate.netacs.orgacs.org However, this complicates the isolation of the final product. researchgate.netacs.org
Toluene: When used with a PTC like CTAB, toluene is an effective solvent that allows for consistent reaction profiles. researchgate.net
Dichloromethane: This is used as a solvent in the PEG400/zinc iodide catalyzed system. researchgate.net
Dimethylformamide (DMF): Employed in the AgI-PEG400-KI catalyzed synthesis, this solvent facilitates the reaction at room temperature. organic-chemistry.org
Reaction Conditions:
Temperature: High temperatures, often above 150°C, are classic methods for cyanation with CuCN, frequently conducted without a solvent (neat). researchgate.net One specific example involves heating 2,3-dichlorobenzoyl chloride with cuprous cyanide to 160-165°C for 7 hours. chemicalbook.comgoogle.comgoogle.com
Anhydrous Conditions: To prevent the hydrolysis of the aroyl chloride and ensure high yields, it is crucial to conduct the reaction under anhydrous conditions. organic-chemistry.org
Below is a table summarizing various strategies to improve reaction rate and yield.
| Catalyst System | Cyanide Source | Solvent | Key Advantages | Yield |
| Cetyltrimethylammonium bromide (CTAB) | Copper(I) cyanide (CuCN) | Toluene | Alleviates CuCN clumping, consistent reactivity. researchgate.netacs.org | 77% (isolated) |
| Copper(II) bromide (CuBr2) | Cyanide salts | Not specified | Novel catalyst identified via high-throughput screening. researchgate.netacs.org | - |
| Amine bases | Cyanide salts | Not specified | Effective catalysts. researchgate.netacs.org | - |
| None (catalyst-free) | Copper(I) cyanide (CuCN) | Acetonitrile (polar co-solvent) | Enhanced reaction rate due to increased CuCN solubility. researchgate.netacs.org | - |
| AgI-PEG400-KI | Potassium hexacyanoferrate(II) | DMF | Environmentally benign, avoids toxic cyanides. organic-chemistry.org | 64-89% |
| PEG400 and Zinc Iodide | Potassium cyanide | Dichloromethane | - | Moderate |
| None | Copper(I) cyanide (CuCN) | Neat (no solvent) | High temperature reaction. chemicalbook.comgoogle.comgoogle.com | 94.2% (assay of 97.4%) |
Product Isolation and Purification Techniques
After the synthesis of this compound, effective isolation and purification are essential to obtain a product of high purity. The techniques employed are largely dependent on the reaction conditions and the solvent used. researchgate.netgoogle.com
Initial Workup:
A common initial step involves the removal of inorganic salts, which are byproducts of the reaction.
Filtration: After the reaction, the mixture is often diluted with a solvent like toluene, stirred, and then cooled to precipitate the inorganic salts, which are subsequently removed by filtration. chemicalbook.comgoogle.comgoogle.com In some processes, after cooling the reaction mixture, an aprotic organic solvent is added to precipitate the copper salts, which are then filtered off. googleapis.com
Purification of the Crude Product:
Once the inorganic salts are removed, the filtrate containing the crude product undergoes further purification.
Distillation: The solvent can be distilled from the filtrate under reduced pressure to yield the crude product. chemicalbook.comgoogle.comgoogle.com Fractional distillation is another technique used to separate the acyl cyanide from the reaction mixture, particularly when the reaction is carried out in the absence of a solvent. google.com
Crystallization: This is a widely used method for purifying the crude this compound.
The crude product can be crystallized from solvents such as petroleum ether, n-hexane, n-pentane, or n-heptane. chemicalbook.comgoogle.comgoogle.comgoogleapis.com
In one procedure, after the reaction in toluene, the inorganic salts are filtered off, the toluene is distilled, and the crude product is crystallized from petroleum ether, yielding a product with 97.4% purity. chemicalbook.comgoogle.comgoogle.com
Another approach involves cooling the filtrate to between -40 and +20 °C to crystallize the crude product, which is then separated from the solvent and dried. googleapis.com
It is important to note that the use of acetonitrile as a solvent, while beneficial for the reaction rate, can significantly complicate the isolation of the product. researchgate.netacs.org
The table below outlines the common product isolation and purification techniques.
| Step | Technique | Description |
| 1. Removal of Byproducts | Filtration | Inorganic salts formed during the reaction are removed by filtration. chemicalbook.comgoogle.comgoogle.comgoogle.com This is often preceded by cooling and dilution with a solvent to precipitate the salts. chemicalbook.comgoogle.comgoogle.com |
| 2. Isolation of Crude Product | Distillation | The solvent is removed from the filtrate, often under reduced pressure, to obtain the crude product. chemicalbook.comgoogle.comgoogle.com Fractional distillation can also be used. google.com |
| 3. Purification | Crystallization | The crude product is dissolved in a suitable solvent (e.g., petroleum ether, n-hexane) and then cooled to induce crystallization, yielding a purified product. chemicalbook.comgoogle.comgoogle.comgoogleapis.com |
Management of Byproducts (e.g., Homocoupling Byproducts)
The synthesis of this compound can lead to the formation of byproducts, which can affect the yield and purity of the desired product. google.com
One of the main byproducts is 2,3-dichlorobenzoic acid, which is formed through the hydrolysis of 2,3-dichlorobenzoyl chloride. google.comsmolecule.com This can be managed by conducting the reaction under anhydrous conditions. organic-chemistry.org The formed 2,3-dichlorobenzoic acid can be recovered by acidifying the filtrate after the removal of the product, isolated by filtration, and recycled back into the process to produce more 2,3-dichlorobenzoyl chloride. google.comgoogle.com
Another potential byproduct is the dimer of the acyl cyanide. google.com The formation of such dimers has been noted in the synthesis of aroyl cyanides. google.com However, specific information on the formation and management of homocoupling byproducts in the synthesis of this compound is not extensively detailed in the provided search results. In other related reactions, such as Sonogashira reactions, ligand-free and copper-free conditions have been shown to avoid the formation of oxidative homocoupling byproducts. rsc.org Similarly, in Ullmann homocoupling reactions, the choice of catalyst and reaction conditions is crucial to minimize side reactions. mdpi.com While not directly about this compound, these principles suggest that careful selection of catalysts and reaction conditions is key to minimizing byproduct formation.
The wastewater generated during the workup can contain toxic metal cyanides, which necessitates thorough purification before disposal. google.comgoogle.com The use of environmentally benign cyanide sources like potassium hexacyanoferrate(II) can mitigate this issue. organic-chemistry.org
Chemical Reactivity and Transformation of 2,3 Dichlorobenzoyl Cyanide
Overview of Key Reaction Types
2,3-Dichlorobenzoyl cyanide is a versatile chemical intermediate that participates in a variety of chemical reactions. Its reactivity is largely dictated by the presence of three key functional groups: the two chlorine atoms on the benzene (B151609) ring, the carbonyl group, and the cyanide group. These sites allow for a range of transformations, making it a valuable precursor in organic synthesis.
Hydrolysis of the Cyanide Group to Carboxylic Acid
The cyanide group (-CN) of this compound can be hydrolyzed to form a carboxylic acid. This transformation involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org The hydrolysis can be carried out under either acidic or basic conditions. libretexts.org
Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.orglibretexts.org For instance, the acid hydrolysis of ethanenitrile produces ethanoic acid and ammonium (B1175870) chloride. libretexts.org The reaction proceeds in two stages, first forming an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.orglumenlearning.com
Alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This process initially forms the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia (B1221849). libretexts.orgsavemyexams.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
The hydrolysis of this compound under appropriate conditions yields 2,3-dichlorobenzoic acid.
Reduction of the Carbonyl Group to Alcohol
The carbonyl group (C=O) in this compound can be reduced to a primary alcohol. This reduction can be accomplished using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). The reaction converts the carbonyl group into a hydroxyl group (-OH), resulting in the formation of 2,3-dichlorobenzyl alcohol.
| Reaction Type | Reagents | Major Product |
| Nucleophilic Substitution | Varies (e.g., NaOCH3) | Substituted benzoyl cyanide |
| Hydrolysis | H+/H2O or OH-/H2O, then H+ | 2,3-Dichlorobenzoic acid |
| Reduction | LiAlH4 or NaBH4 | 2,3-Dichlorobenzyl alcohol |
Advanced Synthetic Applications in Organic Chemistry
The unique structural features of this compound make it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds.
Formation of Triazine Ring Structures
A significant application of this compound is in the synthesis of 1,2,4-triazine (B1199460) derivatives. The reaction involves the condensation of this compound with an aminoguanidine (B1677879) salt. google.comgoogle.com This initial condensation reaction produces a Schiff base intermediate, specifically 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile. google.comgoogle.com Subsequent cyclization of this intermediate leads to the formation of the triazine ring. google.comgoogle.com This synthetic route is notably employed in the production of the anticonvulsant drug lamotrigine (B1674446), which is chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. google.com
Condensation Reactions with Aminoguanidine Salts
The condensation reaction between this compound and aminoguanidine salts is a critical step in the synthesis of certain triazine-based compounds. google.comgoogle.com This reaction is typically carried out in the presence of a mineral acid, such as nitric acid or sulfuric acid, and may involve a water-miscible organic solvent like dimethylsulfoxide (DMSO) or acetonitrile (B52724). google.comgoogle.com The aminoguanidine salt is preferably selected from its bicarbonate, nitrate, sulfate, or hydrochloride forms, with aminoguanidine bicarbonate being a common choice. google.com
The reaction conditions, including temperature and duration, can be optimized to achieve high yields. For example, the condensation may be conducted at temperatures ranging from 40 to 80°C for a period of 4 to 24 hours. google.comgoogle.com In some procedures, the this compound is added to a solution of the aminoguanidine salt in aqueous mineral acid. google.comgoogle.com The resulting Schiff base intermediate can then be cyclized to form the final triazine product. google.comgoogle.com
| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product | Final Product |
| This compound | Aminoguanidine salt (e.g., bicarbonate) | Aqueous mineral acid (e.g., H2SO4), 40-80°C | 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff base) | 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine |
Intermediate for Complex Heterocyclic Systems
This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of complex heterocyclic compounds. scimplify.com Its most notable application is as a key precursor in the production of Lamotrigine, an anticonvulsant drug featuring a 1,2,4-triazine ring system. beilstein-journals.orgacs.org The synthesis of this triazine structure relies on the reactivity of the benzoyl cyanide moiety.
The formation of the heterocyclic system proceeds via a condensation reaction between this compound and an appropriate binucleophile, such as aminoguanidine. beilstein-journals.orgrsc.org In this process, the 2,3-dichlorophenyl group and the cyanide group from the starting material are incorporated into the final heterocyclic framework. beilstein-journals.org The reaction with aminoguanidine leads to the formation of an acyclic intermediate which subsequently undergoes cyclization to yield the 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine structure of lamotrigine. beilstein-journals.org
Mechanistic Studies of Reaction Pathways
The synthesis of this compound is typically achieved through the cyanation of 2,3-dichlorobenzoyl chloride. researchgate.netacs.org This nucleophilic substitution reaction is often carried out using a metal cyanide, such as cuprous cyanide (CuCN). google.comchemicalbook.com The subsequent reaction of this compound with aminoguanidine involves a condensation step followed by an intramolecular cyclization. beilstein-journals.org The reaction is typically performed in an aqueous mineral acid or with a base-mediated cyclization step. beilstein-journals.orggoogle.com
Investigation of Rate-Determining Steps
The rate of chemical reactions involving this compound is governed by specific, slower steps in the mechanistic sequence.
Formation of this compound: In the synthesis from 2,3-dichlorobenzoyl chloride and cuprous cyanide, a major factor limiting the reaction rate is the low solubility of CuCN. acs.orgresearchgate.netacs.org Research has shown that enhancing the solubility of the cyanide source, for example by using acetonitrile as a polar co-solvent, can significantly increase the reaction rate even without a catalyst. researchgate.netacs.org This suggests that the availability of the cyanide nucleophile to attack the acyl chloride is a crucial rate-limiting factor.
Formation of Heterocyclic Systems: In the subsequent synthesis of triazine systems, the reaction of this compound with aminoguanidine proceeds through multiple steps. beilstein-journals.org While a detailed kinetic analysis for this specific reaction is not widely published, studies on analogous reactions of dichlorobenzoyl chlorides with other nucleophiles have identified the initial formation of the addition intermediate as the rate-determining step. researchgate.net This implies that the nucleophilic attack of the aminoguanidine on the carbonyl carbon of the benzoyl cyanide is likely the slowest step in the initial phase of the condensation.
Role of Intermediates
Intermediates are transient molecular entities that are formed and consumed during a chemical reaction. In the transformation of this compound, specific intermediates play a critical role in directing the reaction toward the final heterocyclic product.
The most significant intermediate in the synthesis of lamotrigine is the Schiff base formed from the initial condensation of this compound and aminoguanidine. google.comgoogle.com This intermediate has been identified as 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile . beilstein-journals.orggoogle.com The formation of this acyclic adduct is a pivotal event, as it brings all the necessary atoms into a single molecule, poised for the subsequent ring-closing step. The cyclization of this guanidinoiminoacetonitrile intermediate, often mediated by a base, leads to the thermodynamically stable 1,2,4-triazine ring. beilstein-journals.org
Table 1: Key Reaction Intermediates
| Precursor | Reagent | Intermediate Species | Product |
|---|---|---|---|
| 2,3-Dichlorobenzoyl chloride | Cuprous Cyanide | This compound | - |
| This compound | Aminoguanidine | 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base) | 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine |
Comparison with Related Dichlorobenzoyl Cyanides
The reactivity of this compound can be contextualized by comparing it with its regioisomers, where the chlorine atoms are positioned differently on the benzene ring.
Regioisomeric Reactivity (e.g., 2,4-Dichlorobenzoyl Cyanide, 2,5-Dichlorobenzoyl Cyanide)
The position of the two chlorine atoms on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon in dichlorobenzoyl cyanides, thereby affecting their reactivity towards nucleophiles. The 2,3-dichloro substitution pattern is noted to enhance the electrophilicity of the molecule, which facilitates nucleophilic attack. This enhancement is a key factor in its successful use in syntheses like that of lamotrigine.
While comprehensive comparative kinetic studies are scarce in publicly available literature, the electronic effects of the chlorine substituents in different positions can be considered:
This compound: The chlorine at position 2 exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The chlorine at position 3 primarily exerts a -I effect. The cumulative electron-withdrawing nature of the chlorines, particularly the one ortho to the benzoyl group, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
2,4-Dichlorobenzoyl Cyanide: The chlorine at position 4 is para to the benzoyl group. Its +R effect, which deactivates the ring towards electrophilic attack but activates the carbonyl group towards nucleophilic attack, is more pronounced than from the meta position. This isomer is also highly reactive.
2,5-Dichlorobenzoyl Cyanide: In this isomer, the chlorine atoms are at positions that are ortho and meta to the benzoyl group. The electronic influence would be a combination of effects similar to the 2,3-isomer, leading to an activated carbonyl group.
Patents describe the preparation of various isomers, including 2,3-, 2,4-, 2,5-, and 2,6-dihalobenzoyl cyanides, indicating that these related compounds are of synthetic interest, though their reactivities may differ based on the specific electronic and steric environment created by the halogen placement. googleapis.com
Toxicological Considerations and Environmental Fate of 2,3 Dichlorobenzoyl Cyanide
Toxicological Profile of Cyanide Moieties
The toxicity of 2,3-dichlorobenzoyl cyanide is significantly influenced by its cyanide group. Understanding the general mechanism of cyanide toxicity is crucial to appreciating the potential hazards of this compound.
Cyanide is a potent and rapidly acting poison that induces histotoxic hypoxia, a condition where cells are unable to use oxygen. oup.comresearchgate.net The primary molecular target of the cyanide ion (CN⁻) is cytochrome c oxidase (also known as Complex IV), the terminal enzyme in the mitochondrial electron transport chain. oup.commdpi.comescholarship.org
The mechanism proceeds as follows:
Inhibition of Cellular Respiration: The cyanide ion has a high affinity for and binds to the ferric (Fe³⁺) iron atom within the heme a3-CuB binuclear center of cytochrome c oxidase. oup.commdpi.com This binding forms a stable complex that effectively blocks the final step of the electron transport chain—the transfer of electrons to oxygen. mdpi.comescholarship.org
Cessation of ATP Production: By halting the electron flow, cyanide prevents the reduction of oxygen to water and stops the pumping of protons across the inner mitochondrial membrane. This action collapses the proton gradient necessary for oxidative phosphorylation, leading to a drastic halt in the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. mdpi.comdroracle.ai
Cellular Hypoxia and Lactic Acidosis: Despite normal or even elevated oxygen levels in the blood, the cells cannot utilize it for aerobic metabolism. droracle.ai This forces a shift to anaerobic metabolism, resulting in the insufficient production of ATP and the significant accumulation of lactic acid, leading to systemic lactic acidosis. researchgate.net The central nervous system and the heart, which have high oxygen demands, are particularly vulnerable to this cellular energy crisis, leading to rapid neurological and myocardial dysfunction. oup.com
Some studies suggest that nitric oxide (NO) may play a role in cyanide's toxic action. Cyanide can elevate mitochondrial NO, which can also interact with and enhance the inhibition of cytochrome c oxidase. oup.compurdue.edu
While direct comparative toxicological studies between this compound and simple cyanide salts (like KCN or NaCN) are not extensively detailed in available literature, a comparison can be inferred from their chemical structures and known hazards.
General Cyanide: The toxicity of simple inorganic cyanides is primarily due to the systemic release of the cyanide ion, leading to the rapid inhibition of cytochrome c oxidase as described above. researchgate.net Exposure can cause severe and dramatic poisoning, leading quickly to death. researchgate.net
This compound: This compound is an organic molecule that contains both a dichlorinated benzene (B151609) ring and a cyanide group. Its toxicity profile is therefore a composite of the hazards associated with both moieties. Safety data classifies this compound as toxic if swallowed, capable of causing serious eye irritation, and potentially causing an allergic skin reaction. scimplify.comcymitquimica.comsigmaaldrich.com The toxicity upon ingestion strongly suggests that the cyanide moiety can be released metabolically, exerting its characteristic systemic effects. However, the dichlorobenzoyl portion of the molecule adds other potential toxicological dimensions, such as irritation and sensitization, and may influence the compound's absorption, distribution, metabolism, and excretion. The presence of the larger organic structure could potentially modulate the rate of cyanide release compared to the instantaneous dissociation of inorganic cyanide salts.
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated. trc-canada.com
Mechanism of Cyanide Toxicity (e.g., Cytochrome c Oxidase Inhibition)
Occupational Exposure and Safety in Synthesis
Given the recognized hazards, particularly the acute toxicity of the cyanide group, strict safety protocols are required when handling this compound in a laboratory or industrial setting. Although specific occupational exposure limits have not been established for this compound, general safety guidelines for handling toxic chemicals apply. trc-canada.comscbt.com
Safe handling practices are mandated to minimize the risk of exposure through inhalation, ingestion, or dermal contact. trc-canada.comchemicalbook.com Key safety measures derived from safety data sheets (SDS) include engineering controls, administrative controls, and personal protective equipment (PPE). chemicalbook.comcymitquimica.com
| Safety Measure | Description | Source(s) |
| Ventilation | Handling should occur in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation to prevent the accumulation of dust or vapors. | trc-canada.comchemicalbook.com |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields are mandatory to prevent eye contact. | chemicalbook.com |
| Skin Protection | Chemical-impermeable gloves must be worn and inspected before use. Protective, impervious clothing is also recommended to avoid skin contact. Contaminated work clothing should not be allowed out of the workplace. | chemicalbook.comcymitquimica.com |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, a full-face respirator should be used. | chemicalbook.com |
| General Hygiene | Do not eat, drink, or smoke in areas where the chemical is handled. Hands should be washed thoroughly after handling. Emergency exits and risk-elimination areas must be established. | chemicalbook.comcymitquimica.com |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and foodstuffs. | chemicalbook.comcymitquimica.com |
| Spill Management | In case of a spill, evacuate the area, remove all ignition sources, and use non-sparking tools. Spilled material should be collected and placed in a suitable, closed container for disposal, preventing it from entering drains or the environment. | chemicalbook.com |
Environmental Fate and Degradation
The release of this compound into the environment is a significant concern due to its potential toxicity. The compound is classified as very toxic to aquatic life. cymitquimica.com Therefore, discharge into soil, drains, or watercourses must be strictly avoided. cymitquimica.comchemicalbook.com While specific data on the environmental degradation of the entire this compound molecule is limited, the fate of its cyanide moiety is better understood. Hydrolysis may also be an important fate process for related compounds. nih.gov
Although cyanide is highly toxic, many microorganisms have evolved the ability to degrade it, using it as a source of carbon and nitrogen. nih.govnih.gov This natural process, known as biodegradation, is a key mechanism for detoxifying cyanide in the environment. Several enzymatic pathways are involved:
Hydrolytic Pathway: Some fungi and bacteria use enzymes like cyanide hydratase and amidase to convert cyanide to formamide (B127407) and subsequently to less toxic products. nih.govnih.gov
Oxidative Pathway: Bacteria such as Pseudomonas fluorescens can use an oxygenase system to convert cyanide into carbon dioxide and ammonia (B1221849). nih.gov
Reductive Pathway: This involves the reduction of cyanide, though it is less commonly described than other pathways. nih.govmdpi.com
Substitution/Transfer Pathway: In this pathway, cyanide is incorporated into an organic molecule, such as the conversion to β-cyanoalanine. nih.govmdpi.com
The effectiveness of these pathways is influenced by environmental conditions such as pH, temperature, oxygen availability, and the initial cyanide concentration. mdpi.comimwa.de
A diverse range of microorganisms, including bacteria and fungi, are capable of metabolizing cyanide, playing a critical role in its environmental bioremediation. nih.govresearchgate.net These microbes can be found in environments contaminated with cyanide, such as industrial wastewater. nih.gov They can break down cyanide compounds into less harmful substances, primarily ammonia and carbon dioxide. nih.gov
Some microorganisms can utilize cyanide as their sole nitrogen source for growth. nih.govnih.gov The ability of certain microbial consortia to function under highly alkaline conditions (pH 9-11) is particularly valuable for treating industrial effluents, which are often alkaline. nih.govimwa.de
The following table lists some microorganisms known for their ability to degrade cyanide.
| Microorganism Type | Example Genus/Species | Degradation Pathway/Enzyme System | End Products | Source(s) |
| Bacteria | Pseudomonas fluorescens | NADH-linked cyanide oxygenase | Carbon dioxide, Ammonia | nih.gov |
| Bacteria | Burkholderia cepacia | Not specified | Not specified (effective at pH 8-10) | nih.gov |
| Bacteria | Pseudomonas pseudoalcaligenes | Not specified (uses cyanide as sole nitrogen source) | Not specified | nih.gov |
| Fungi | Fusarium solani | Cyanide hydratase, Amidase | Formamide, Ammonia | nih.goviastate.edu |
| Fungi | Snow mould fungus | Unknown pathway | Carbon dioxide, Ammonia | nih.gov |
Biodegradation Pathways and Microbial Consortia
Effects of pH on Biodegradation
Many cyanide-degrading microorganisms function optimally in neutral to alkaline environments. For instance, some bacterial consortia demonstrate high degradation efficiency at pH levels above 9.2. mdpi.combohrium.com One study found that the optimal pH for a particular cyanide-degrading bacterial strain was 10.3, while another identified an optimal pH of 9.88 for a Bacillus consortium. nih.govnih.gov However, the ideal pH can be species-dependent; some fungi and bacteria perform best in slightly acidic to neutral conditions (pH 6-7). slideshare.netresearchgate.net The biological treatment of cyanide is generally considered most effective under alkaline conditions. researchgate.net
Table 1: Optimal pH Conditions for Cyanide Biodegradation by Various Microorganisms
| Microorganism/Consortium | Optimal pH for Biodegradation | Reference |
|---|---|---|
| Bacterial Consortium | > 9.2 | mdpi.combohrium.com |
| Strain C2 | 10.3 | nih.gov |
| Bacillus sp. Consortium | 9.88 | nih.gov |
| Fungal Isolates | 6.0 | researchgate.net |
Degradation in Contaminated Wastewater
The biological treatment of industrial wastewater containing cyanides is a recognized and viable remediation strategy. srce.hr Microbial consortia, often isolated from contaminated sites like goldmine tailings, have shown high efficacy in degrading cyanide in alkaline wastewater. mdpi.combohrium.com One bacterial consortium was able to degrade 98% of an initial sodium cyanide concentration of 120 mg/L in synthetic wastewater kept at a pH above 9.2. mdpi.combohrium.com Another study using alkaliphilic microbial consortia from a soda lake achieved 99.74% degradation of cyanide from an initial concentration of 200 mg/L. researchgate.netmdpi.com This efficiency was maintained even when the initial concentration was increased to 800 mg/L. researchgate.netmdpi.com
The process often involves multiple microbial species working synergistically to break down cyanide into less toxic substances like ammonia and carbonates. srce.hrmdpi.com The success of these systems highlights the potential for using specialized microorganisms for the bioremediation of cyanide-contaminated industrial effluents. rasayanjournal.co.infrontiersin.org
Table 2: Cyanide Removal Efficiency in Wastewater by Microbial Consortia
| Microbial Source | Initial Cyanide Concentration | Removal Efficiency | pH | Reference |
|---|---|---|---|---|
| Goldmine Tailing Consortium | 120 mg/L | 98% | >9.2 | mdpi.combohrium.com |
| Soda Lake Consortium | 200 mg/L | 99.74% | Alkaline | researchgate.netmdpi.com |
| Soda Lake Consortium | 800 mg/L | ~99% | Alkaline | mdpi.com |
| Bacillus Consortium | 500 mg/L | ≥99% | 9.88 | nih.gov |
Photochemical Degradation Processes
Photochemical degradation, particularly through advanced oxidation processes (AOPs), offers a potential pathway for the destruction of chlorinated aromatic compounds and cyanides. core.ac.uk These processes typically involve UV irradiation, often in combination with catalysts like titanium dioxide (TiO₂) or oxidizing agents such as hydrogen peroxide (H₂O₂). researchgate.netnih.gov
Studies have shown that UV light can initiate the degradation of free cyanide, a process that is significantly enhanced by photocatalysts. researchgate.netnih.gov For instance, the UV/H₂O₂/Cu²⁺ system has been shown to completely remove cyanide from water within 30 minutes, converting it into byproducts like cyanate (B1221674) and ammonia. researchgate.netnih.gov The degradation of cyanide via photolysis transforms it into less toxic species such as cyanate, which can then hydrolyze into ammonia and carbonates. nih.govmdpi.com Similarly, chlorinated aromatic compounds like chlorobenzene (B131634) can be degraded through UV photolysis and photo-oxidation. core.ac.uk While direct studies on this compound are lacking, the known reactivity of its constituent parts suggests it would be susceptible to photochemical degradation.
Chemical Transformation and Stability in Environmental Matrices
This compound is a reactive chemical intermediate. google.comresearchgate.net Its stability in environmental matrices is expected to be limited due to several potential transformation pathways. The cyanide group is susceptible to hydrolysis, which would convert it to 2,3-dichlorobenzoic acid. The compound is known to be stable under certain process conditions, such as during reflux in specific solvents for chemical synthesis, but it is sensitive to moisture. capotchem.com
In its use as a precursor for the pharmaceutical lamotrigine (B1674446), this compound is reacted with other chemical agents, demonstrating its capacity for transformation. google.comgoogle.commedjpps.com The presence of chlorine atoms on the benzene ring also allows for substitution reactions with nucleophiles that may be present in the environment. The asymmetrical substitution of the chlorine atoms may influence its degradation rate compared to more symmetrical isomers.
Environmental Monitoring and Ecotoxicological Assessment
Ecotoxicological assessments have shown that cyanide and its derivatives can be toxic to aquatic organisms. wikipedia.orgscbt.com Specifically, this compound is described as being toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment. scbt.com The herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile), a related compound, is known to be toxic to fish, aquatic invertebrates, and non-target plants. wikipedia.org It can also cause toxicity in mammals, highlighting the potential risks associated with dichlorinated benzonitriles in the environment. acs.orgnih.gov
Waste Management and Disposal Considerations
Proper management and disposal of this compound waste are critical due to its hazardous nature. illinois.edu Waste containing this compound must be managed as hazardous waste and handled by licensed professional disposal services. lsuhsc.edu The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the potentially toxic and flammable nature of the compound. nih.gov
Cyanide-containing wastes should be stored in dedicated, clearly labeled, and tightly closed containers in a cool, dry area. illinois.edulsuhsc.edu It is crucial to keep these wastes separate from incompatible materials, especially acids, which can react to liberate highly toxic hydrogen cyanide gas. scbt.comillinois.edu Contaminated packaging and materials, such as gloves and wipes, must also be disposed of as hazardous waste. lsuhsc.edu Treating glassware with an alkaline bleach solution (pH >10) can decontaminate it by oxidizing cyanide to the less toxic cyanate. illinois.edu
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
